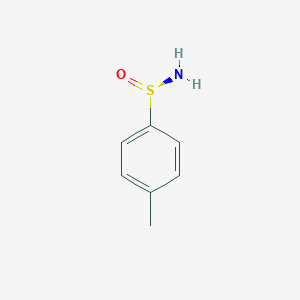

(R)-(-)-p-Toluenesulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(R)-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDSRPIGAUCEE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453343 | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247089-85-6 | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-(-)-p-Toluenesulfinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-p-Toluenesulfinamide, a chiral sulfinamide, is a cornerstone in modern asymmetric synthesis, serving as a versatile chiral auxiliary.[1][2] Its remarkable stability, ease of handling, and high diastereoselectivity in reactions with prochiral electrophiles have established it as an indispensable tool in the synthesis of enantiomerically pure amines, which are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] Understanding the fundamental physical properties of this reagent is paramount for its effective application in drug discovery and development, enabling optimization of reaction conditions, purification protocols, and analytical methods. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and procedural insights.

Core Physical Characteristics

The physical properties of this compound are summarized in the table below, followed by a detailed discussion of each parameter.

| Property | Value | Source(s) |

| Appearance | White to orange crystalline powder | [1][2] |

| Molecular Formula | C₇H₉NOS | [1][2] |

| Molecular Weight | 155.22 g/mol | [1][2] |

| Melting Point | 115-120 °C | [1][3] |

| Specific Optical Rotation | [α]²⁰D = -81° to -91° (c=1 in CHCl₃) | [1][2] |

| Purity | ≥ 98% (by HPLC) | [1][2] |

Elucidation of Physicochemical Properties

Crystalline Structure and Morphology

The precise determination of the three-dimensional arrangement of molecules in the crystal lattice is achieved through single-crystal X-ray diffraction . This powerful analytical technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state behavior of the compound and for computational modeling studies in drug design.

Conceptual Workflow for Single-Crystal X-ray Diffraction:

Sources

A Spectroscopic Guide to (R)-(-)-p-Toluenesulfinamide for the Modern Researcher

An In-depth Technical Guide for Scientists and Drug Development Professionals

(R)-(-)-p-Toluenesulfinamide, a cornerstone of modern asymmetric synthesis, is a chiral auxiliary of immense value in the pharmaceutical and agrochemical industries. Its utility in guiding stereoselective transformations to produce enantiomerically pure amines has solidified its role as an indispensable tool for medicinal chemists and process development scientists.[1] A thorough understanding of its structural and spectroscopic properties is paramount for its effective application and for the robust characterization of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this critical reagent.

The Structural Essence: Why Spectroscopy Matters

The efficacy of this compound as a chiral auxiliary is intrinsically linked to its three-dimensional structure. The stereogenic sulfur atom, the aromatic p-tolyl group, and the sulfinamide moiety collectively create a unique chemical environment that directs the facial approach of nucleophiles to imines derived from it. Spectroscopic techniques provide the empirical data necessary to confirm the integrity of this structure, assess its purity, and understand its electronic properties. For any researcher employing this auxiliary, a mastery of its characteristic spectral fingerprints is not just advantageous—it is essential for ensuring experimental success and validating synthetic outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the routine structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits a set of distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the protons of the NH₂ group.

The aromatic region is characterized by a classic AA'BB' system for the para-substituted benzene ring. The two protons ortho to the sulfinyl group are diastereotopic and appear as a doublet, typically downfield due to the electron-withdrawing nature of the S=O bond. The two protons meta to the sulfinyl group also appear as a doublet at a slightly more upfield position. The methyl group on the aromatic ring gives rise to a sharp singlet. The protons of the amine group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic (ortho-H) | 7.5 - 7.7 | d | 2H |

| Aromatic (meta-H) | 7.2 - 7.4 | d | 2H |

| NH₂ | Variable (e.g., 4.0 - 4.5) | br s | 2H |

| CH₃ | ~2.4 | s | 3H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, one expects to observe signals for the four distinct aromatic carbons (two quaternary and two protonated), and the methyl carbon. The carbon directly attached to the sulfur atom (ipso-carbon) is typically found in the downfield region of the aromatic signals.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| Aromatic (C-S) | 140 - 145 |

| Aromatic (C-CH₃) | 140 - 145 |

| Aromatic (CH, meta) | 129 - 131 |

| Aromatic (CH, ortho) | 124 - 126 |

| CH₃ | ~21 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the N-H bonds of the amine, the S=O sulfoxide bond, and the aromatic C-H and C=C bonds.

The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. The presence of two bands is characteristic of a primary amine. The S=O stretching vibration is a strong and prominent absorption, typically observed in the range of 1040-1090 cm⁻¹. The exact position of this band can be sensitive to the electronic environment. Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| S=O Stretch | 1040 - 1090 | Strong |

| C-S Stretch | 650 - 750 | Medium |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₇H₉NOS, the expected monoisotopic mass is approximately 155.04 g/mol .[1]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 155 would be expected. Common fragmentation pathways would likely involve the loss of the amino group (NH₂) to give a fragment at m/z 139, or cleavage of the C-S bond. A prominent peak at m/z 91 corresponding to the tropylium ion (C₇H₇⁺), formed from the tolyl group, is also a characteristic feature.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Significance |

| 155 | [C₇H₉NOS]⁺ | Molecular Ion (M⁺) |

| 139 | [C₇H₇SO]⁺ | Loss of NH₂ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocols: A Practical Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a quicker analysis, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements, such as a time-of-flight (TOF) or quadrupole instrument.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Spectroscopic Workflow

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion: A Foundation of Certainty

The spectroscopic data of this compound provides a robust and reliable foundation for its use in synthesis. By understanding and utilizing the characteristic signals in NMR, the vibrational modes in IR, and the fragmentation patterns in MS, researchers can proceed with confidence in the identity and purity of this vital chiral auxiliary. This guide serves as a practical reference for the application of these spectroscopic techniques, empowering scientists to leverage the full potential of this compound in the pursuit of novel and impactful chemical entities.

References

-

PubChem. 4-Methylbenzenesulfinamide. National Center for Biotechnology Information. [Link]

- Shanghai Tianye Chemical Co ltd. Preparation method of chiral optical pure p-toluenesulfinamide. CN108440349B.

-

Mao, Z.-Y., et al. Stereodivergent and Enantioselective Total Syntheses of Isochaetominines A–C and Eight Diastereomers: A Six-Step Approach. Electronic Supplementary Information. [Link]

Sources

An In-depth Technical Guide on the Synthesis and Resolution of p-Toluenesulfinamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and resolution of p-toluenesulfinamide, a pivotal chiral auxiliary in modern asymmetric synthesis.[1] For researchers, scientists, and professionals in drug development, mastering the preparation of this reagent in its enantiomerically pure forms is of paramount importance. This document details robust synthetic methodologies, explores the principles and practicalities of classical and modern resolution techniques, and offers field-proven insights into experimental design and execution. The causality behind procedural choices is explained to ensure not just replication, but a deep understanding of the underlying chemical principles. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Significance of p-Toluenesulfinamide in Asymmetric Synthesis

Chirality is a fundamental concept in pharmaceutical sciences, as the enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles.[2] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[3] Chiral auxiliaries are powerful tools in this endeavor; these are chiral molecules that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[3][4]

Among the arsenal of chiral auxiliaries, p-toluenesulfinamide and its derivatives have emerged as exceptionally versatile and reliable reagents. The chiral sulfinyl group is highly effective at inducing diastereoselectivity in a wide range of chemical transformations, including the synthesis of chiral amines, which are ubiquitous in active pharmaceutical ingredients (APIs).[5] This guide will provide the necessary technical details to empower researchers to confidently synthesize and resolve p-toluenesulfinamide, a critical first step in harnessing its synthetic potential.

Synthesis of Racemic p-Toluenesulfinamide

The most common and scalable approach to racemic p-toluenesulfinamide begins with the readily available and inexpensive p-toluenesulfonyl chloride. The synthesis is a two-step process involving reduction to the corresponding sulfinate salt followed by conversion to the sulfinamide.

Causality in Method Selection

While several methods exist for the synthesis of sulfinamides, the reduction of sulfonyl chlorides is often preferred in laboratory and industrial settings due to the high yields and the low cost of starting materials. Alternative routes, such as the reaction of a Grignard reagent with sulfur dioxide followed by trapping with an amine source, can also be effective but may involve more sensitive reagents and reaction conditions.[6][7]

Experimental Protocol: Synthesis of Racemic p-Toluenesulfinamide

Step 1: Preparation of Sodium p-Toluenesulfinate

This procedure is adapted from established methods for the reduction of sulfonyl chlorides.[8]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Zinc dust

-

Sodium carbonate (Na₂CO₃)

-

Water

Procedure:

-

In a large reaction vessel equipped with a mechanical stirrer, add water and heat to approximately 70°C.

-

Carefully add zinc dust to the heated water with vigorous stirring.

-

Add p-toluenesulfonyl chloride in portions to the zinc suspension. The reaction is exothermic, and the temperature should be maintained between 80-90°C.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Add a solution of sodium hydroxide, followed by the portion-wise addition of solid sodium carbonate to precipitate excess zinc salts.

-

Filter the hot mixture and allow the filtrate to cool, which will induce the crystallization of sodium p-toluenesulfinate.

-

Collect the crystals by suction filtration and air-dry.

Step 2: Conversion to p-Toluenesulfinamide

This step involves the conversion of the sulfinate salt to a sulfinyl chloride intermediate, which is then reacted with an amine source.

Materials:

-

Sodium p-toluenesulfinate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Ammonia source (e.g., aqueous ammonia, ammonia gas)

Procedure:

-

Suspend sodium p-toluenesulfinate in an anhydrous solvent under an inert atmosphere.

-

Cool the suspension in an ice bath and slowly add thionyl chloride or oxalyl chloride.[9]

-

Allow the reaction to warm to room temperature and stir until the conversion to p-toluenesulfinyl chloride is complete (can be monitored by TLC or GC after derivatization).

-

In a separate flask, prepare a solution of the ammonia source.

-

Slowly add the freshly prepared p-toluenesulfinyl chloride solution to the ammonia source at low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature.

-

Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure to afford racemic p-toluenesulfinamide. The crude product can be purified by recrystallization.

Resolution of p-Toluenesulfinamide

The separation of the enantiomers of p-toluenesulfinamide is the most critical step in its preparation as a chiral auxiliary. Classical resolution via diastereomeric salt formation remains a widely used and effective method.

Principles of Classical Resolution

Classical resolution relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by breaking the diastereomeric salt.

Selection of a Resolving Agent

The choice of resolving agent is crucial for a successful resolution. For the resolution of sulfinamides, chiral acids such as tartaric acid derivatives are often employed.[9] The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts formed.

Experimental Protocol: Resolution of p-Toluenesulfinamide with a Chiral Acid

This protocol outlines a general procedure for the resolution of racemic p-toluenesulfinamide.

Materials:

-

Racemic p-toluenesulfinamide

-

Chiral resolving agent (e.g., (+)-tartaric acid or a derivative like dibenzoyltartaric acid (DBTA))[9]

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (for liberation of the free sulfinamide)

Procedure:

-

Dissolve the racemic p-toluenesulfinamide in a suitable solvent.

-

In a separate flask, dissolve the chiral resolving agent in the same solvent.

-

Slowly add the solution of the resolving agent to the sulfinamide solution.

-

Allow the mixture to stand, which will induce the crystallization of the less soluble diastereomeric salt. The rate of cooling can influence the purity of the crystals.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

To recover the enantiomerically enriched p-toluenesulfinamide, treat the diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) to neutralize the chiral acid.

-

Extract the free sulfinamide into an organic solvent, wash, dry, and concentrate to yield the enantiomerically enriched product.

-

The enantiomeric purity can be determined by chiral HPLC analysis.

Modern Resolution Techniques

While classical resolution is effective, other techniques are also employed, particularly in industrial settings.

-

Enzymatic Resolution: Certain enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[9][10]

-

Chromatographic Resolution: Chiral stationary phases in high-performance liquid chromatography (HPLC) can be used to separate enantiomers on an analytical and preparative scale.[11]

Data Presentation

| Parameter | Synthesis of Racemic p-Toluenesulfinamide | Resolution of p-Toluenesulfinamide |

| Starting Material | p-Toluenesulfonyl chloride | Racemic p-toluenesulfinamide |

| Key Reagents | Zinc, Sodium Carbonate, Thionyl Chloride, Ammonia | Chiral Resolving Agent (e.g., DBTA)[9] |

| Typical Yield | >80% (overall) | 40-50% (for one enantiomer) |

| Purity Analysis | NMR, GC-MS | Chiral HPLC |

| Enantiomeric Excess (e.e.) | N/A (Racemic) | >98% (after recrystallization) |

Visualizing the Workflow

Synthesis of p-Toluenesulfinamide

Caption: Synthetic pathway to racemic p-toluenesulfinamide.

Resolution of p-Toluenesulfinamide

Caption: Classical resolution of p-toluenesulfinamide.

Conclusion

The synthesis and resolution of p-toluenesulfinamide are fundamental procedures for any research program focused on asymmetric synthesis. The methods detailed in this guide are robust, scalable, and grounded in well-established chemical principles. By understanding the causality behind each experimental step, researchers can not only replicate these procedures but also troubleshoot and adapt them to their specific needs. The successful preparation of enantiomerically pure p-toluenesulfinamide opens the door to a vast array of stereoselective transformations, ultimately accelerating the discovery and development of new chiral drugs.

References

- Fiveable. (n.d.). Chiral Auxiliaries Definition. Fiveable.

- Wikipedia. (2023). Chiral auxiliary. In Wikipedia.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.

- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.

- BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Andersen Synthesis of Chiral Sulfoxides. BenchChem.

- ACS Catalysis. (2025). Kinetic Hydrolysis of Sulfinamides toward S(IV) Chirality Enabled by Visible-Light-Excited Ene-Reductases. ACS Publications.

- MedCrave online. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online.

- Google Patents. (2020). CN108440349B - Preparation method of chiral optical pure p-toluenesulfinamide. Google Patents.

- Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. Organic Syntheses.

- PubMed. (1995). Continuous flow and liquid chromatographic determination of p-toluenesulfonamide in ice cream: interlaboratory study. PubMed.

- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC. Sigma-Aldrich.

- Chem-Impex. (n.d.). (R)-(-)-p-Toluenesulfinamide. Chem-Impex.

- Sigma-Aldrich. (n.d.). Grignard Reagents. Sigma-Aldrich.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(p-Tolyl)hex-5-en-1-one via Grignard Reagent Methodology. BenchChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fiveable.me [fiveable.me]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Chiral Auxiliaries [sigmaaldrich.com]

- 5. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reactivos de Grignard [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN108440349B - Preparation method of chiral optical pure p-toluenesulfinamide - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Continuous flow and liquid chromatographic determination of p-toluenesulfonamide in ice cream: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Stereochemical Induction by (R)-(-)-p-Toluenesulfinamide: A Guide for Asymmetric Amine Synthesis

An In-Depth Technical Guide

Abstract

Chiral amines are fundamental building blocks in modern medicinal chemistry, forming the structural core of a vast number of pharmaceutical agents.[1][2] The ability to synthesize these amines in an enantiomerically pure form is therefore of paramount importance. (R)-(-)-p-Toluenesulfinamide has emerged as a powerful and reliable chiral auxiliary for the asymmetric synthesis of amines.[3][4] This guide provides a detailed examination of the underlying mechanism of stereochemical control exerted by this reagent. We will dissect the key steps of the synthesis: the formation of N-sulfinylimines, the diastereoselective nucleophilic addition that sets the crucial stereocenter, and the final deprotection to yield the target chiral amine. By elucidating the transition state models and experimental considerations, this document aims to equip researchers with the foundational knowledge to effectively leverage this methodology in drug discovery and development.

Introduction: The Role of the Sulfinyl Group in Asymmetric Synthesis

The synthesis of enantiopurified amines represents a significant challenge in organic chemistry. Among the various strategies developed, the use of chiral auxiliaries remains a robust and widely adopted approach. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.

This compound, and its structural analog tert-butanesulfinamide (developed by Ellman), are exemplary chiral auxiliaries that function as effective chiral ammonia equivalents.[2][5] The core of this methodology rests on a three-stage process:

-

Condensation: The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-sulfinylimine (a thiooxime S-oxide).[5][6]

-

Diastereoselective Addition: A nucleophile, typically an organometallic reagent, adds to the carbon-nitrogen double bond of the imine. The chiral sulfinyl group directs this addition to occur preferentially on one of the two faces of the imine, resulting in a high degree of diastereoselectivity.[7][8][9]

-

Deprotection: The sulfinyl auxiliary is cleaved under mild acidic conditions to release the enantiomerically enriched primary amine.[10][11]

The reliability, high stereochemical control, and operational simplicity of this method have established it as a cornerstone of modern asymmetric synthesis.[6][12]

Stage 1: Synthesis of Chiral N-p-Toluenesulfinylimines

The first step involves the formation of an N-sulfinylimine through the condensation of this compound with a prochiral aldehyde or ketone. This reaction is an equilibrium process that requires the removal of water to drive it to completion.

Mechanism and Key Reagents

The reaction proceeds via nucleophilic attack of the sulfinamide nitrogen onto the carbonyl carbon, followed by dehydration to form the C=N double bond. To facilitate this, a dehydrating agent or a Lewis acid catalyst is essential. Common choices include:

-

Magnesium Sulfate (MgSO₄): A simple and effective dehydrating agent.

-

Copper(II) Sulfate (CuSO₄): A widely used Lewis acid that also acts as a dehydrating agent, effective for a broad range of aldehydes.[13][14]

-

Titanium(IV) Ethoxide (Ti(OEt)₄): A more potent Lewis acid, particularly useful for the condensation of less reactive ketones or sterically hindered aldehydes.[13][14]

The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[6] A key advantage of this step is that it proceeds with no racemization at the stereogenic sulfur center.[13]

Caption: General workflow for the synthesis of N-sulfinylimines.

Experimental Protocol: Synthesis of (R,E)-N-Benzylidene-4-methylbenzenesulfinamide

This protocol provides a representative procedure for the condensation of benzaldehyde with (R)-p-toluenesulfinamide.

Materials:

-

(R)-p-Toluenesulfinamide (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Anhydrous Copper(II) Sulfate (CuSO₄) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R)-p-toluenesulfinamide and anhydrous CuSO₄.

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DCM via syringe, followed by benzaldehyde.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the sulfinamide is consumed (typically 4-18 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄ and wash the pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield the crude N-sulfinylimine. The product is often of sufficient purity for the next step but can be further purified by flash chromatography if necessary.

Stage 2: The Heart of the Matter - Diastereoselective Nucleophilic Addition

This stage is the critical stereochemistry-defining step. The addition of an organometallic nucleophile to the electrophilic imine carbon creates the new C-N stereocenter. The high diastereoselectivity observed is a direct consequence of a highly organized, chelated transition state.

The Zimmerman-Traxler Transition State Model

The stereochemical outcome is rationalized by a closed, six-membered, chair-like transition state, analogous to the Zimmerman-Traxler model.[8] When a Grignard reagent (R'-MgX) is used, the Lewis acidic magnesium ion coordinates to both the sulfinyl oxygen and the imine nitrogen.

Key Features of the Transition State:

-

Chelation: The bidentate chelation creates a rigid, predictable conformational arrangement.

-

Steric Direction: To minimize steric repulsion, the large p-tolyl group on the sulfur atom orients itself in a pseudo-equatorial position. The smaller oxygen atom occupies the pseudo-axial position.

-

Facial Selectivity: This arrangement exposes one face of the C=N bond to nucleophilic attack. The nucleophile (R' group) approaches from the sterically most accessible trajectory, which is away from the bulky p-tolyl group.

For an (R)-sulfinamide, this conformation directs the nucleophile to attack the Re face of the imine carbon, leading predictably to the (R,R) or (R,S) diastereomer depending on the priority of the imine substituents.

Caption: Chelation-controlled transition state model for Grignard addition.

Factors Influencing Diastereoselectivity

While the chelation model is powerful, the degree of stereoselectivity can be influenced by several factors:

-

Organometallic Reagent: Grignard reagents (RMgX) and organozinc reagents generally give the highest diastereoselectivity due to the strong Lewis acidity of Mg(II) and Zn(II), which favors the rigid, chelated transition state. Organolithium reagents may lead to lower selectivity as lithium's weaker coordinating ability can allow for more flexible, "open" transition states to compete.[13]

-

Steric Bulk: Increased steric bulk of the nucleophile (R') or the imine substituent (R) generally enhances diastereoselectivity by amplifying the energetic penalty of the disfavored transition state.

-

Solvent and Temperature: Non-coordinating solvents like toluene or DCM are preferred. Reactions are typically run at low temperatures (-78 °C to -48 °C) to maximize selectivity by reducing the thermal energy available to overcome the activation barrier of the higher-energy transition state.

Data Presentation: Diastereoselectivity of Grignard Additions

The following table summarizes typical diastereomeric ratios (d.r.) obtained from the addition of various Grignard reagents to an N-sulfinylimine derived from (R)-p-toluenesulfinamide.

| Entry | Imine Substituent (R) | Grignard Reagent (R'MgBr) | Product Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | MethylMgBr | >98:2 |

| 2 | Phenyl | EthylMgBr | >98:2 |

| 3 | Phenyl | PhenylMgBr | 96:4 |

| 4 | iso-Propyl | MethylMgBr | 95:5 |

| 5 | iso-Propyl | PhenylMgBr | 97:3 |

Data are representative and compiled from various literature sources.

Stage 3: Liberation of the Chiral Amine

The final step is the removal of the p-toluenesulfinyl auxiliary to unmask the desired chiral primary amine. This is accomplished through simple acid-mediated hydrolysis.

Mechanism and Reaction Conditions

The N-S bond is labile to acid. Treatment with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (MeOH) or ethanol (EtOH) effectively cleaves the bond.[11] The reaction is typically rapid and clean, proceeding at room temperature or 0 °C. The resulting amine is obtained as its hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.[10] This process occurs without affecting the stereochemistry of the newly formed chiral center.

Interestingly, the sulfinyl auxiliary is not destroyed during this process. It is converted to a sulfinyl chloride or a sulfinate ester, which can be recovered and potentially recycled, enhancing the atom economy and cost-effectiveness of the synthesis, especially on an industrial scale.[10][15][16]

Experimental Protocol: Cleavage of the Sulfinyl Group

Materials:

-

N-Sulfinyl-protected amine (1.0 eq)

-

4M HCl in Dioxane or Methanol (2.0-3.0 eq)

-

Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

Procedure:

-

Dissolve the sulfinamide product from the previous step in a minimal amount of methanol or diethyl ether in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the solution of HCl with stirring.

-

Stir the reaction for 1 hour. A precipitate (the amine hydrochloride salt) will often form.

-

Add an excess of a nonpolar solvent like diethyl ether or MTBE to ensure complete precipitation of the salt.

-

Isolate the chiral amine hydrochloride salt by vacuum filtration, wash with cold ether, and dry under vacuum.

-

The free amine can be obtained by neutralizing the salt with a suitable base (e.g., NaHCO₃, NaOH) and extracting into an organic solvent.

Caption: Summary of the three-stage asymmetric amine synthesis.

Conclusion and Outlook

The use of this compound as a chiral auxiliary provides a powerful and highly predictable method for the asymmetric synthesis of a wide array of chiral primary amines. The stereochemical outcome is governed by a well-understood, chelation-controlled transition state, allowing for the rational design of synthetic routes to complex, biologically active molecules.[3][12] The operational simplicity, the high yields and diastereoselectivities typically achieved, and the stability of the intermediates make this methodology a valuable tool for both academic research and industrial-scale pharmaceutical development. A thorough understanding of the underlying mechanism, as detailed in this guide, is crucial for troubleshooting, optimization, and the successful application of this essential synthetic transformation.

References

-

Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. ResearchGate. [Link]

-

Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. [Link]

-

Reggelin, M., et al. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(11), 4155-4160. [Link]

-

Medley, J. W. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group, Harvard University. [Link]

-

Davis, F. A., et al. (1987). Stereoselective addition reactions of chiral N-benzylidene-p-toluenesulfinamides. Asymmetric syntheses of .beta.- and .gamma.-amino acids. The Journal of Organic Chemistry, 52(5), 837-840. [Link]

-

Organic Chemistry. (2024). Ellman Auxiliaries for Amine Synthesis. YouTube. [Link]

-

Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. [Link]

- Google Patents. (2018). Preparation method of chiral optical pure p-toluenesulfinamide.

-

Bråse, S., & Ellman, J. A. (2010). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 5(5), 912-921. [Link]

-

Organic Synthesis. N-Sulfinyl imine synthesis. [Link]

-

Ramachandran, P. V., & Pratihar, D. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(36), 22263-22283. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

-

Craig, D., et al. (1998). Stereoselective addition of organometallic reagents to N-(tosyl)vinylsulfoximines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1595-1606. [Link]

-

Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. [Link]

-

Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate. [Link]

-

Wikipedia. N-Sulfinyl imine. [Link]

Sources

- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. CN108440349B - Preparation method of chiral optical pure p-toluenesulfinamide - Google Patents [patents.google.com]

- 5. Ellman's Sulfinamides [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]

- 15. bristol.ac.uk [bristol.ac.uk]

- 16. researchgate.net [researchgate.net]

Stability and handling of (R)-(-)-p-Toluenesulfinamide

Surplus and non-recyclable solutions should be offered to a licensed disposal company. [17]Dispose of contaminated packaging as unused product, following all local and national regulations. [15][17]

Experimental Protocol: Forced Degradation Study (Hydrolysis)

To empirically validate the stability of a batch of this compound under hydrolytic stress, a forced degradation study can be performed. This protocol provides a framework for such an analysis.

Objective: To assess the hydrolytic stability of this compound under acidic and basic conditions.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

-

Application of Stress Conditions:

-

Incubation:

-

Incubate all three vials at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 24, 48, or 72 hours). Protect the vials from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot from each vial, neutralize it if necessary (e.g., neutralize the acid sample with 0.1 M NaOH and vice versa), and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. This will provide quantitative data on its stability under the tested conditions.

-

Conclusion

This compound is a robust and versatile chiral auxiliary, but its chemical integrity is directly linked to proper storage and handling. [1]By understanding its stability profile—particularly its sensitivity to strong acids, bases, and oxidizing agents—and by adhering to the stringent handling protocols outlined in this guide, researchers can ensure the reagent's optimal performance and stereodirecting power in asymmetric synthesis. The self-validating nature of these protocols, grounded in established safety and chemical principles, empowers scientists to achieve reliable and reproducible results in their synthetic endeavors.

References

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

- Capot Chemical Co., Ltd. (2013). MSDS of this compound. Capot Chemical.

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?. Patsnap Synapse. Available at: [Link]

-

Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. Available at: [Link]

-

Dembinski, R., et al. (n.d.). Sulfinamide Crossover Reaction. PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). p-Toluenesulfonamide. PubChem. Available at: [Link]

- Scientific Polymer Products, Inc. (2020). o,p-Toluenesulfonamide Safety Data Sheet. Scientific Polymer Products, Inc.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - P-Toluenesulfonamide. Cole-Parmer. Available at: [Link]

-

Davis, F. A., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PMC - NIH. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 4. (S)-(+)-p-Toluenesulfinamide 98 188447-91-8 [sigmaaldrich.com]

- 5. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Sulfinamide Crossover Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 12. fishersci.com [fishersci.com]

- 13. p-Toluenesulfonamide | 70-55-3 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. scipoly.com [scipoly.com]

Introduction: A Paradigm Shift in Chiral Amine Synthesis

An In-Depth Technical Guide to the Historical Development and Application of Ellman's Auxiliary

The asymmetric synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as a vast majority of pharmaceutical agents contain at least one stereogenic amine center.[1][2] Before the late 1990s, the reliable and practical synthesis of these motifs presented a significant challenge. The landscape was transformed with the introduction of tert-butanesulfinamide by the research group of Professor Jonathan A. Ellman in 1997.[1][3][4][5] This versatile reagent, often referred to as Ellman's auxiliary, functions as a chiral ammonia equivalent, enabling the efficient and highly stereoselective synthesis of a vast array of chiral amines from simple carbonyl compounds.[3][5] Its robustness, high stereocontrol, and the ease of its introduction and removal have established it as a "gold standard" in the field, with extensive use in both academic and industrial settings for the discovery and large-scale production of drug candidates.[2][6][7]

The Genesis and Synthesis of an Ideal Chiral Auxiliary

The power of Ellman's auxiliary lies in its ability to condense directly with a wide range of aldehydes and ketones to form the corresponding N-tert-butanesulfinyl imines.[3][6][8] These intermediates are stable, electrophilic species poised for highly diastereoselective reactions.

A critical factor in the widespread adoption of tert-butanesulfinamide was the development of a practical and scalable synthesis. The Ellman laboratory devised a highly efficient, two-step catalytic enantioselective route starting from the inexpensive industrial byproduct, tert-butyl disulfide.[2][8] This accessibility has been instrumental in its commercial availability from over 100 chemical suppliers, making it a readily available tool for chemists worldwide.[2] The synthesis generally involves the catalytic asymmetric oxidation of tert-butyl disulfide to the corresponding thiosulfinate, followed by a disproportionation reaction in the presence of a lithium amide to afford the enantiomerically pure sulfinamide.

Mechanism of Stereocontrol: The Chelated Transition State

The remarkable stereoselectivity achieved with Ellman's auxiliary stems from its function as a powerful chiral directing group in nucleophilic additions to the derived sulfinimines.[3][5][8][9] For many organometallic nucleophiles, particularly Grignard reagents, the reaction proceeds through a rigid, six-membered chair-like transition state involving chelation between the metal cation (e.g., Mg²⁺) and the nitrogen and oxygen atoms of the sulfinyl group.

In this Zimmerman-Traxler-type model, the bulky tert-butyl group of the auxiliary effectively shields one face of the imine C=N bond. Consequently, the incoming nucleophile (R³) preferentially attacks from the less sterically hindered face, leading to a predictable and typically high level of diastereoselectivity.

Caption: Fig. 1: Zimmerman-Traxler model for nucleophilic addition.

While this chelation-controlled model is dominant for many reactions, the stereochemical outcome can sometimes be inverted. The use of weakly coordinating metal counterions or certain additives can disrupt chelation, leading to an alternative "open" transition state and the formation of the opposite diastereomer.[4][10] This predictable dichotomy further enhances the synthetic utility of the auxiliary.

A Broad Synthetic Scope: Access to Diverse Chiral Amines

The methodology based on Ellman's auxiliary is exceptionally versatile, providing access to a wide spectrum of enantioenriched amine-containing compounds.[1] The robustness of the sulfinyl imine intermediates allows for the use of numerous classes of nucleophiles, making it a cornerstone for synthesizing complex molecular architectures.

| Nucleophile Class | Resulting Amine/Derivative | Key Applications |

| Organometallics (Grignard, Organolithium) | α-Branched & α,α-Dibranched Amines[5][8][9] | Core structures in many pharmaceuticals |

| Enolates (Ester, Ketone) | β-Amino Acids & Esters[9] | Peptidomimetics, natural product synthesis |

| Aldol-type Reactions | syn- and anti-1,3-Amino Alcohols[3][5] | Bioactive natural products, ligands |

| Reducing Agents (e.g., NaBH₄) | Primary Amines (from aldimines) | General chiral amine synthesis |

| Ylides (e.g., Sulfonium ylides) | Chiral Aziridines[3] | Versatile synthetic intermediates |

| Cyanide | α-Amino Nitriles | Precursors to α-Amino Acids |

| Alkyne Anions | Propargylamines[11] | Click chemistry, protease inhibitors |

This methodology has been successfully applied to the total synthesis of numerous natural products and complex pharmaceutical agents, such as in the asymmetric synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4.[12]

Core Experimental Workflow: A Three-Step Protocol

The application of Ellman's auxiliary typically follows a reliable and straightforward three-step sequence: condensation, nucleophilic addition, and deprotection.[11]

Caption: Fig. 2: General experimental workflow using Ellman's auxiliary.

Detailed Step-by-Step Methodology

Step 1: Synthesis of N-tert-Butanesulfinyl Imine [10][11]

-

To a solution of the aldehyde or ketone (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂ or THF) is added enantiopure tert-butanesulfinamide (1.0-1.1 equiv).

-

A Lewis acid catalyst/dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄) or anhydrous copper(II) sulfate (CuSO₄), is added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating until the consumption of the starting material is complete (monitored by TLC or LC-MS).

-

The reaction is quenched, filtered to remove solids, and the solvent is removed under reduced pressure. The resulting crude sulfinyl imine is often of sufficient purity for direct use in the next step.

Step 2: Diastereoselective Nucleophilic Addition [1][10]

-

The crude N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C or -48 °C) under an inert atmosphere (N₂ or Ar).

-

The organometallic nucleophile (e.g., a Grignard reagent or organolithium, 1.2-2.0 equiv) is added dropwise to the cooled solution.

-

The reaction is stirred at the low temperature for several hours until completion.

-

The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl or water.

-

The mixture is warmed to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude sulfinamide product.

Step 3: Cleavage of the Auxiliary [11][13]

-

The diastereomerically enriched sulfinamide is dissolved in a protic solvent, typically methanol or diethyl ether.

-

A solution of a strong acid, most commonly HCl (in a non-aqueous solvent like dioxane or ether), is added (2.0-3.0 equiv).

-

The mixture is stirred at room temperature for 30 minutes to 2 hours.

-

The solvent is removed under reduced pressure to yield the amine hydrochloride salt. The free amine can be obtained by neutralization with a base.

Auxiliary Cleavage and Recycling

A key feature contributing to the practicality of Ellman's auxiliary is the ease of its removal. The N-S bond is readily cleaved under mild acidic conditions, which are compatible with a wide range of functional groups.[8][9] Furthermore, studies have shown that the auxiliary is not destroyed during the acidic deprotection. It is converted into tert-butylsulfinyl chloride, which can be recovered and subsequently reconverted back to the enantiopure sulfinamide, adding to the atom economy and cost-effectiveness of the process.[13]

Conclusion and Future Outlook

The development of tert-butanesulfinamide by Jonathan Ellman and his coworkers marked a pivotal moment in asymmetric synthesis. It provided a remarkably general, reliable, and practical solution to the long-standing challenge of preparing chiral amines. Its profound impact is evidenced by its use in thousands of publications and patents, including the synthesis of numerous approved drugs.[2] The continued exploration of new reactions and applications for Ellman's auxiliary and its derivatives ensures that it will remain an indispensable tool for researchers, scientists, and drug development professionals for the foreseeable future.

References

- Ellman, J. A. Asymmetric Synthesis Using tert-Butanesulfinamide. Grantome.

- Philip, R. M., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances.

- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.

- Organic Chemistry Portal. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. Organic Chemistry Portal.

- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

- Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry.

- Medley, J. W. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group, Harvard University.

- Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University.

- Sigma-Aldrich. Ellman's Sulfinamides. Sigma-Aldrich Professor Product Portal.

- Ellman, J. A. Research Works.

- Sigma-Aldrich. Ellman Group – Professor Product Portal. Sigma-Aldrich.

- Zhang, Y., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances.

- Wang, Z., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molbank, 2021(4), M1275.

- Sigma-Aldrich. Ellman's Sulfinamides. Sigma-Aldrich Technical Bulletin.

- Philip, R. M., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances.

- Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide.

- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.

- Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH₂. Tetrahedron Letters, 50(26), 3482-3484.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Ellman's Sulfinamides [sigmaaldrich.cn]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ellman's Sulfinamides [sigmaaldrich.com]

- 6. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bristol.ac.uk [bristol.ac.uk]

An In-depth Technical Guide to the Solubility of (R)-(-)-p-Toluenesulfinamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-p-Toluenesulfinamide is a pivotal chiral auxiliary and building block in modern asymmetric synthesis, with profound applications in the pharmaceutical industry for the development of enantiomerically pure active pharmaceutical ingredients (APIs).[1] A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction engineering, process development, purification, and formulation. This technical guide provides a detailed exploration of the solubility characteristics of this compound, including a foundational understanding of the factors governing its solubility, a detailed experimental protocol for accurate solubility determination, and a representative analysis of its expected solubility in a range of common organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from the closely related compound, p-toluenesulfonamide, to provide valuable insights into its solubility profile.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound, a member of the chiral sulfinamide family, has emerged as an indispensable tool for the stereocontrolled synthesis of chiral amines and other nitrogen-containing compounds.[1][2] Its utility stems from the stereogenic sulfur center, which allows for the diastereoselective addition of nucleophiles to imines derived from the sulfinamide. This approach, pioneered by Ellman, provides a robust and versatile method for the synthesis of a wide array of chiral amines, which are prevalent motifs in numerous pharmaceuticals. The efficiency of synthetic routes employing this compound is intrinsically linked to its solubility in the reaction medium. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates, reduced yields, and challenges in process scale-up and purification. Conversely, a thorough understanding of its solubility allows for the rational selection of solvents to ensure homogenous reaction conditions, facilitate product isolation, and optimize crystallization processes for obtaining high-purity material.

Theoretical Framework: Factors Influencing the Solubility of Sulfinamides

The solubility of a crystalline solid like this compound in an organic solvent is a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the crystal lattice forces of the solute. The key factors influencing its solubility include:

-

Polarity Matching: The principle of "like dissolves like" is a fundamental concept in solubility. This compound possesses both polar (the sulfinamide group) and nonpolar (the p-tolyl group) regions. Therefore, its solubility is expected to be favorable in solvents with intermediate polarity that can effectively solvate both moieties. Solvents capable of hydrogen bonding are particularly effective at solvating the N-H and S=O groups of the sulfinamide.

-

Hydrogen Bonding: The sulfinamide functional group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (S=O). Solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and protic solvents, are likely to exhibit higher solubility for this compound.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the solid state is a critical determinant of its solubility. A higher crystal lattice energy will require more energy to disrupt, leading to lower solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with increasing temperature.[3] This relationship is described by the van't Hoff equation and is a crucial parameter for crystallization-based purifications.

Quantitative Solubility Profile: An Analog-Based Approach

Table 1: Mole Fraction Solubility (x) of p-Toluenesulfonamide in Various Organic Solvents at Different Temperatures. [3][4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10²) |

| Methanol | 283.15 | 4.89 |

| 293.15 | 6.85 | |

| 303.15 | 8.81 | |

| 313.15 | 10.77 | |

| 318.15 | 10.43 | |

| Ethanol | 283.15 | 3.98 |

| 293.15 | 5.62 | |

| 303.15 | 7.26 | |

| 313.15 | 8.90 | |

| 318.15 | 9.142 | |

| n-Propanol | 283.15 | 3.15 |

| 293.15 | 4.45 | |

| 303.15 | 5.75 | |

| 313.15 | 7.05 | |

| 318.15 | 6.888 | |

| Isopropanol | 283.15 | 2.38 |

| 293.15 | 3.37 | |

| 303.15 | 4.36 | |

| 313.15 | 5.35 | |

| 318.15 | 5.092 | |

| n-Butanol | 283.15 | 2.65 |

| 293.15 | 3.75 | |

| 303.15 | 4.85 | |

| 313.15 | 5.95 | |

| 318.15 | 5.645 | |

| Acetonitrile | 283.15 | 4.95 |

| 293.15 | 7.01 | |

| 303.15 | 9.07 | |

| 313.15 | 11.13 | |

| 318.15 | 15.88 | |

| Ethyl Acetate | 283.15 | 4.25 |

| 293.15 | 6.02 | |

| 303.15 | 7.79 | |

| 313.15 | 9.56 | |

| 318.15 | 13.29 |

Experimental Protocol for Determining the Equilibrium Solubility of this compound

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[5] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then determining the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance (accurate to ±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with the solid phase has been reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic shaker for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method. Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.

-

For mg/mL: Solubility = (Concentration from HPLC × Dilution Factor)

-

For mole fraction (x): x = moles of solute / (moles of solute + moles of solvent)

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid throughout the experiment is a visual confirmation that the solution is saturated, a cornerstone of equilibrium solubility determination.

-

Time to Equilibrium: The kinetic study to determine the necessary equilibration time ensures that the measured solubility is a true thermodynamic value and not a transient state.

-

Temperature Control: Precise temperature control is critical as solubility is a temperature-dependent property. Fluctuations in temperature can lead to significant errors in the measured solubility.

-

Filtration: The filtration step is essential to remove any microscopic solid particles that could lead to an overestimation of the solubility.

Visualization of Experimental Workflow and Molecular Interactions

Experimental Workflow for Solubility Determination

Caption: Figure 1. A step-by-step workflow for the determination of the equilibrium solubility of this compound.

Key Molecular Interactions Influencing Solubility

Caption: Figure 2. A diagram illustrating the key intermolecular forces between this compound and different types of solvents.

Conclusion

A thorough understanding of the solubility of this compound is a critical enabler for its efficient and effective use in asymmetric synthesis and pharmaceutical development. While direct quantitative data remains sparse, the foundational principles of solubility, coupled with data from the analogous compound p-toluenesulfonamide, provide a strong framework for rational solvent selection. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine the precise solubility of this compound in their specific solvent systems of interest. Such data is invaluable for optimizing reaction conditions, developing robust purification strategies, and ensuring the successful scale-up of processes involving this important chiral auxiliary.

References

-

Chem-Impex. This compound. [Link]

-

Wikipedia. Sulfinamide. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

Sources

Crystal structure of (R)-(-)-p-Toluenesulfinamide adducts

An In-depth Technical Guide to the Crystal Structure of (R)-(-)-p-Toluenesulfinamide Adducts

Foreword: The Architectural Elegance of Chiral Scaffolds

In the landscape of modern drug discovery and asymmetric synthesis, the precise control of three-dimensional molecular architecture is not merely an academic exercise; it is the cornerstone of efficacy and safety. Among the pantheon of chiral auxiliaries, this compound stands out as a remarkably versatile and robust tool.[1] Its utility in guiding stereoselective transformations has paved the way for the synthesis of countless complex, enantiomerically pure molecules, from novel therapeutic agents to advanced materials.[1][2]

However, the true power of this molecule—and indeed any crystalline solid—is fundamentally governed by the intricate dance of intermolecular forces that dictate its solid-state form. Understanding the crystal structure of this compound and, more importantly, its adducts, offers a profound glimpse into the principles of molecular recognition, crystal engineering, and supramolecular chemistry. This guide moves beyond a simple recitation of data, providing a deep, mechanistic exploration of how these adducts form, the forces that stabilize them, and the analytical workflows required to elucidate their structures with unimpeachable confidence.

The Central Role of this compound in Asymmetric Synthesis

This compound, with the molecular formula C₇H₉NOS, is a chiral sulfinamide that has become indispensable as a chiral auxiliary.[3][4] Its primary role is to transfer its stereochemical information to a prochiral substrate, typically through the formation of a sulfinylimine intermediate. The high stereodirecting nature of the sulfinyl group, coupled with its straightforward cleavage under mild conditions, makes it an ideal controller for the asymmetric synthesis of chiral amines and their derivatives—critical components of many pharmaceutical compounds.[2] The formation of crystalline adducts, whether with solvents, reagents, or other molecular partners, is a frequent occurrence during synthesis and purification, making their structural analysis a critical aspect of process development and quality control.

Caption: Molecular structure of this compound.

Foundational Principles: Unveiling Supramolecular Architecture

The solid-state structure of a molecular compound is a delicate balance of attractive and repulsive forces. In the case of sulfinamide and sulfonamide derivatives, the crystal packing is predominantly governed by a network of specific, directional, non-covalent interactions.[5]

Key Intermolecular Interactions

-

Hydrogen Bonding: The sulfonamide and sulfinamide moieties are excellent hydrogen bond donors (N-H) and acceptors (S=O). Strong N-H···O=S hydrogen bonds are a recurring and dominant motif, often forming chains or dimeric structures that define the primary supramolecular assembly.[6][7]

-

π-π Stacking: The presence of the p-tolyl aromatic ring facilitates π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional crystal lattice and can significantly influence crystal packing.[5][8]

-

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving aromatic or methyl C-H donors and sulfinyl oxygen or aromatic π-system acceptors, provide additional stabilization, acting as a secondary network that reinforces the overall structure.[9]

The interplay of these forces dictates the formation of different polymorphs—crystals of the same compound with different packing arrangements—which can have distinct physical properties.[9]

The Power of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD remains the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound.[10] It provides precise atomic coordinates, bond lengths, and angles, offering an unparalleled level of detail that no other technique can match. This definitive structural information is the bedrock of trustworthiness in chemical and pharmaceutical development.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Case Study: Analysis of a p-Toluenesulfonamide Derivative Crystal Structure

Let us consider the crystal packing of a substituted p-toluenesulfonanilide, which exhibits many of the key interactions relevant to our topic.[9] In such structures, molecules are often interlinked into dimers or chains.

Supramolecular Assembly: A Network of Interactions

The primary structural motif is frequently a dimer formed via a pair of N-H···O hydrogen bonds, creating a robust R²₂(8) graph set notation loop.[9] These dimers then act as building blocks, further organized into a 3D lattice by weaker interactions.

Caption: Key intermolecular interactions stabilizing sulfonamide/sulfinamide adducts.

Crystallographic Data Summary

The following table summarizes typical crystallographic data for related sulfonamide structures, illustrating the common crystal systems and space groups observed.

| Parameter | Example Value (MSBM)[9] | Example Value (MSBT)[9] |

| Chemical Formula | C₁₆H₁₆INO₄S | C₁₆H₁₆INO₄S |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 11.0125(6) | 7.7831(4) |

| b (Å) | 11.9683(7) | 9.4239(5) |

| c (Å) | 13.5041(8) | 12.4418(7) |

| α (°) | 90 | 108.318(2) |

| β (°) | 109.953(2) | 94.015(2) |

| γ (°) | 90 | 99.646(2) |

| Volume (ų) | 1672.03(17) | 844.82(8) |

| Z | 4 | 2 |

Experimental and Analytical Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies represent the standard for the synthesis and definitive structural characterization of crystalline adducts.

Protocol: Synthesis and Crystallization of Adducts

The causality behind crystallization is the careful manipulation of solubility to achieve a slow, ordered transition from a disordered solution state to a highly ordered solid state.

-

Solubilization: Dissolve the this compound and the co-former (the other component of the adduct) in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, dichloromethane) at room temperature or with gentle heating. The choice of solvent is critical as it can influence which crystalline form (polymorph or solvate) is produced.

-

Induce Supersaturation: The key to growing high-quality single crystals is to approach the supersaturation point slowly. This can be achieved via several methods:

-

Slow Solvent Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

Solvent Diffusion: Create a layered system with the solution of the compound in one vial and a less-soluble "anti-solvent" (e.g., hexane) in a larger, sealed container.[11] The slow diffusion of the anti-solvent vapor into the solution gradually reduces solubility, promoting crystal growth.

-

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals gently with a small amount of the anti-solvent and allow them to air dry briefly.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This protocol provides the definitive, unambiguous structural proof required by regulatory bodies and for high-impact publications.

-

Crystal Mounting: Select a well-formed, transparent crystal with sharp edges under a microscope. Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of inert oil (e.g., Paratone-N).

-

Data Collection:

-

Mount the crystal on the goniometer head of the diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.[11]

-